4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[222]octane is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of a benzyloxy-substituted precursor with an iodomethylating agent under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Major Products
Substitution: Formation of hydroxymethyl or cyanomethyl derivatives.
Oxidation: Formation of benzyloxy aldehydes or acids.
Reduction: Formation of benzyloxy alcohols.
Scientific Research Applications
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Potential use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane involves its interaction with various molecular targets. The iodomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Methylbicyclo[2.2.2]octane: Similar bicyclic structure but lacks the benzyloxy and iodomethyl groups.
Benzyloxy-substituted Bicyclo[2.2.2]octanes: Compounds with similar benzyloxy groups but different substituents at other positions.
Uniqueness
4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane is unique due to the presence of both benzyloxy and iodomethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other bicyclic compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(iodomethyl)-4-(phenylmethoxymethyl)-2-oxabicyclo[2.2.2]octane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21IO2/c17-11-16-8-6-15(7-9-16,13-19-16)12-18-10-14-4-2-1-3-5-14/h1-5H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQDMPDPMCKVHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(CO2)COCC3=CC=CC=C3)CI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.